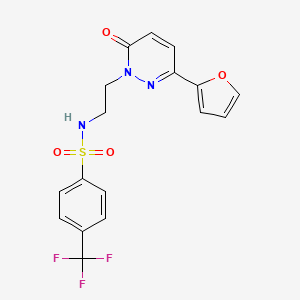

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

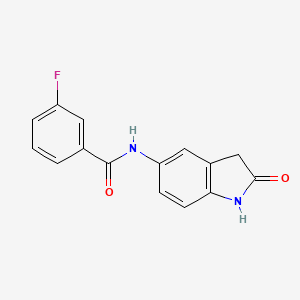

説明

The compound is a complex organic molecule that contains a furan ring, a pyridazine ring, an ethyl group, a trifluoromethyl group, and a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing components of this compound. For instance, the trifluoromethyl group can be added to molecules through a process called radical trifluoromethylation . Furan rings can be synthesized from carbohydrate-based furfural .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and the benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including radical reactions . The furan ring can also participate in various reactions .科学的研究の応用

Antiviral and Antimicrobial Activity

Antiviral Applications : Compounds derived from furanones and benzenesulfonamides have shown promise in antiviral research. For example, derivatives synthesized from 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones displayed antiviral activity against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), suggesting potential applications in treating viral infections (Hashem et al., 2007).

Antimicrobial Activity : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds incorporating benzenesulfonamide moieties has been associated with antimicrobial properties. These compounds were evaluated for their activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

Anticancer Activity

- The evaluation of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. This research underscores the potential of benzenesulfonamide derivatives in cancer therapy (Motavallizadeh et al., 2014).

Chemical Synthesis and Catalysis

Gold(I)-Catalyzed Cascade Reactions : A study on N-(furan-3-ylmethylene)benzenesulfonamides explored their synthesis through a gold(I)-catalyzed cascade reaction. This process, involving a 1,2-alkynyl migration onto a gold carbenoid, indicates the chemical versatility of furan and sulfonamide derivatives in synthetic chemistry (Wang et al., 2014).

Base-Free Transfer Hydrogenation : The use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the transfer hydrogenation of ketones showcases another chemical application of sulfonamide derivatives. This reaction proceeds efficiently under base-free conditions and in the presence of air, demonstrating the catalyst's utility in organic synthesis (Ruff et al., 2016).

将来の方向性

特性

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O4S/c18-17(19,20)12-3-5-13(6-4-12)28(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPPLMFYZAVMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)

![N'-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2800192.png)

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)

![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)